8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride
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Overview
Description
. It is primarily used to treat schizophrenia in patients who have not responded to other treatments. Clozapine is known for its efficacy in reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clozapine is synthesized through a multi-step chemical process[_{{{CITATION{{{2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. The synthesis typically involves the reaction of 8-chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine with hydrochloric acid to form the dihydrochloride salt[{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, Clozapine is produced using large-scale chemical reactors[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is then purified and crystallized to obtain Clozapine dihydrochloride in its pharmaceutical form.
Chemical Reactions Analysis
Types of Reactions: Clozapine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. These reactions are essential for modifying its chemical structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Major Products Formed: The major products formed from these reactions include various derivatives of Clozapine, which may have different pharmacological activities and therapeutic potentials.
Scientific Research Applications
Clozapine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its effects on neurotransmitter systems and neuronal signaling pathways.
Medicine: Investigated for its antipsychotic properties and potential use in treating other psychiatric disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Clozapine exerts its effects through multiple mechanisms, primarily by acting as an antagonist at various neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), and others[_{{{CITATION{{{2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. Its unique binding profile contributes to its efficacy in treating schizophrenia and reducing suicidal behavior[{{{CITATION{{{_1{CLOZARIL - Food and Drug Administration](https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/019758s062lbl.pdf).
Comparison with Similar Compounds
Risperidone
Olanzapine
Quetiapine
Clozapine's distinct pharmacological profile and therapeutic benefits make it a valuable compound in the treatment of severe psychiatric disorders.
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.2ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKVTKYNDDABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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